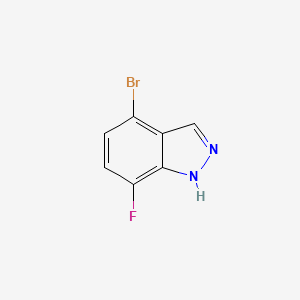

4-Bromo-7-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXVNDLMTIOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308733 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-63-3 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-fluoro-1H-indazole

This compound, identified by the CAS Number 1186334-63-3 , is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural arrangement, featuring a bromine atom and a fluorine atom at strategic positions on the indazole core, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. The indazole moiety itself is a well-recognized "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. The presence of the bromo and fluoro substituents provides crucial handles for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1186334-63-3 | [1] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| Appearance | Colorless crystal | [1] |

| Melting Point | 97-98 °C | [1] |

| Boiling Point | 321.6 °C | [1] |

| Density | 1.859 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted anilines or related precursors. While a specific, publicly available, step-by-step protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be inferred from established methods for analogous compounds. One common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

A closely related synthesis is described in patent literature for 4-Bromo-7-fluoro-5-methyl-1H-indazole, which provides a strong basis for a potential synthetic route.[2] This suggests that a multi-step synthesis starting from a commercially available fluoro-bromo-aniline derivative is a viable approach.

Postulated Synthetic Pathway

A likely synthetic route would begin with a suitable 2-amino-3-fluoro-6-bromotoluene derivative. The key transformation would be an intramolecular cyclization, often facilitated by diazotization of the amino group. The general mechanism for such a reaction is outlined below:

Caption: Postulated synthetic workflow for this compound.

Causality in Experimental Choices: The choice of a diazotization-cyclization strategy is predicated on its reliability and high yields for the synthesis of the indazole core from ortho-substituted anilines. The reaction conditions, particularly the temperature and acid concentration for diazotization, are critical to prevent unwanted side reactions and ensure the efficient formation of the diazonium intermediate. The subsequent cyclization can be influenced by the electronic nature of the substituents on the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The specific substitution pattern of this compound makes it a particularly interesting starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position can serve as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the indazole core to optimize binding to the target kinase. The fluorine atom at the 7-position can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability.

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, its structural motifs are found in numerous investigational kinase inhibitors. For instance, related bromo-fluoro-indazole cores are key components of inhibitors targeting hematopoietic progenitor kinase 1 (HPK1).[3]

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a generalized, self-validating protocol for a Suzuki cross-coupling reaction using a bromo-indazole as a starting material. This illustrates how this compound could be functionalized.

Objective: To couple a boronic acid derivative to the 4-position of the indazole ring.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the flask.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Self-Validating System: The progress of the reaction can be meticulously tracked by TLC or LC-MS, allowing for precise determination of the reaction endpoint and ensuring complete consumption of the starting material. The purity of the final product can be unequivocally confirmed by NMR spectroscopy and mass spectrometry.

Caption: Workflow for a representative Suzuki coupling reaction.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is considered toxic and may cause skin and eye irritation.[1] In case of accidental exposure, it is crucial to seek immediate medical attention. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its strategic placement of bromo and fluoro substituents on the privileged indazole scaffold provides a powerful platform for the development of new therapeutics, particularly in the area of kinase inhibitors. As our understanding of the biological roles of various kinases continues to expand, the demand for novel and selective inhibitors will undoubtedly grow. The strategic application of this compound in medicinal chemistry programs holds the potential to deliver the next generation of targeted therapies for a wide range of diseases.

References

4-Bromo-7-fluoro-1H-indazole molecular structure and weight

An In-depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole: Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. As a substituted indazole, it belongs to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, representative synthesis protocols, and critical applications as a versatile building block in the design of novel therapeutic agents. The strategic placement of bromo and fluoro substituents offers unique opportunities for synthetic elaboration and modulation of pharmacological properties, making it a valuable intermediate in the development of kinase inhibitors and other targeted therapies.[3][4]

Introduction: The Significance of the Indazole Scaffold

The indazole core, a bicyclic aromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[2] This scaffold is prevalent in numerous biologically active compounds, demonstrating a vast spectrum of pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][4] The U.S. FDA has approved several indazole-containing drugs, such as Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma, underscoring the therapeutic relevance of this molecular framework.[1] Substituted indazoles like this compound are highly sought-after as intermediates because the halogen atoms provide versatile handles for synthetic modification, enabling chemists to systematically explore chemical space and optimize drug candidates for potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

The fundamental characteristics of this compound are critical for its application in synthesis and drug design. Its identity is defined by a unique combination of structural features and physical properties.

Molecular Structure:

The molecule consists of a 1H-indazole core with a bromine atom substituted at position 4 and a fluorine atom at position 7.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFN₂ | [5][6] |

| Molecular Weight | 215.02 g/mol | [5] |

| CAS Number | 1186334-63-3 | [5] |

| Appearance | Colorless crystal | [6] |

| Melting Point | 97-98 °C | [6] |

| Boiling Point | 321.6 °C (Predicted) | [6] |

| Density | 1.859 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF) | [6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles often begins with appropriately functionalized aniline precursors. A common and effective strategy involves diazotization followed by an intramolecular cyclization. The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing similar indazole derivatives.[7]

Representative Synthesis Workflow

The logical flow from a commercially available starting material to the final product involves three key transformations: selective bromination, cyclization to form the indazole ring, and a final deprotection step.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is illustrative and based on general procedures for analogous compounds.[7] Researchers should consult primary literature and perform appropriate reaction optimization and safety assessments.

Step 1: Bromination of 3-Fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel equipped with a magnetic stirrer and thermometer.

-

Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.

-

Causality: Low temperature is crucial to control the reaction rate and prevent over-bromination or side reactions.

-

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains stable.

-

Causality: NBS is a selective and easy-to-handle electrophilic brominating agent, ideal for activating aromatic rings.

-

-

Stir the reaction for 1-2 hours, monitoring completion via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to neutralize any remaining NBS.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure via Diazotization

-

The crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) is dissolved in a suitable solvent such as toluene.

-

Acetic acid is added, followed by heating the mixture.

-

Causality: Acetic acid serves as both a solvent and a catalyst for the subsequent diazotization and cyclization.

-

-

Isoamyl nitrite (1.2 eq) is added dropwise at an elevated temperature (e.g., 110 °C).

-

Causality: Isoamyl nitrite is an efficient diazotizing agent that converts the aniline's amino group into a diazonium salt in situ. The high temperature facilitates the intramolecular cyclization onto the adjacent methyl group to form the indazole ring.

-

-

After the reaction is complete (monitored by TLC), the solvent is removed under vacuum. The resulting intermediate is often an N-acylated indazole if acetic anhydride was used for protection.

Step 3: Deprotection

-

The crude protected indazole from the previous step is suspended in a mixture of methanol and water.

-

Potassium carbonate (K₂CO₃) (2.0 eq) is added, and the mixture is stirred at room temperature for several hours.

-

Causality: The basic conditions hydrolyze the acetyl protecting group from the indazole nitrogen, yielding the desired 1H-tautomer.

-

-

Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to obtain the final product, this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves spectroscopic and spectrometric techniques.

Caption: Standard workflow for the analytical validation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The N-H proton will be a broad singlet, the position of which can vary.

-

¹⁹F NMR: A singlet or doublet (due to coupling with an adjacent proton) is expected, confirming the presence and electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 215.02.

-

A key validation point is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Role in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex drug candidates.[6]

-

Synthetic Handle for Elaboration: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, alkyl, or amine groups to build molecular complexity and explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The fluorine atom at the C7 position significantly influences the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby N-H group, which can be critical for target engagement.[8]

-

Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N-H and pyrazole nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. The bromo and fluoro substituents allow for the attachment of other pharmacophoric groups to occupy adjacent pockets, thereby improving potency and selectivity.

Caption: The role of this compound in a typical drug discovery pipeline.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.[6]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed.[9][10] H315: Causes skin irritation.[9][10] H319: Causes serious eye irritation.[9][10] H335: May cause respiratory irritation.[9] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[6][9]

-

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

This compound stands out as a strategically designed chemical intermediate with significant utility for researchers in medicinal chemistry and drug development. Its combination of a privileged indazole core with synthetically versatile bromo and fluoro substituents makes it an invaluable tool for constructing novel molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling procedures enables its effective application in the complex, multi-step process of discovering next-generation pharmaceuticals.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 7-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - CAS:1186334-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. chembk.com [chembk.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.de [fishersci.de]

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-7-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete spectral characterization of the novel heterocyclic compound, 4-Bromo-7-fluoro-1H-indazole (CAS No. 1186334-63-3).[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the rationale behind the experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide is intended to be a self-validating system for researchers, ensuring the generation of high-quality, reproducible data essential for regulatory submissions, publications, and advancing drug discovery programs.

Introduction: The Imperative of Unambiguous Structural Elucidation

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] The specific substitution pattern of this compound, incorporating both a bromine and a fluorine atom, presents a unique electronic and steric profile that is of significant interest in the exploration of new chemical entities. Unambiguous confirmation of the molecular structure and purity of this compound is paramount before its use in any biological or chemical studies. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its NMR, MS, and IR data is non-negotiable for scientific rigor.

This guide will walk you through the process of obtaining and interpreting the spectral data for this compound, providing both the "how" and the "why" at each step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are fundamental, with 2D NMR techniques providing definitive assignments.

Predicted ¹H and ¹³C NMR Data

While experimental data is the gold standard, we can predict the approximate chemical shifts (δ) for this compound based on the known spectra of related substituted indazoles.[6][7][8] These predictions serve as a valuable guide for the experimentalist.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~13.5 | br s | - |

| H3 | ~8.3 | s | - |

| H5 | ~7.5 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 7.0 |

| H6 | ~7.1 | t | J(H-H) ≈ 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~135 |

| C3a | ~120 |

| C4 | ~100 (d, J(C-F) ≈ 15 Hz) |

| C5 | ~125 |

| C6 | ~115 (d, J(C-F) ≈ 5 Hz) |

| C7 | ~150 (d, J(C-F) ≈ 240 Hz) |

| C7a | ~140 |

Experimental Protocol for NMR Analysis

The following protocol is designed to yield high-quality NMR data for this compound.

2.2.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It will also allow for the observation of the exchangeable N-H proton.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

2.2.2. Data Acquisition

A standard 400 MHz or 500 MHz NMR spectrometer is recommended.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16-32.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration of all signals.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Data Interpretation: A Step-by-Step Guide

-

¹H NMR Analysis:

-

Identify the broad singlet in the downfield region (~13.5 ppm) corresponding to the N-H proton.

-

Locate the singlet for the H3 proton, which is expected to be the most downfield of the aromatic protons due to its position adjacent to the nitrogen atoms.

-

Analyze the aromatic region for the two remaining protons. The doublet of doublets (dd) will correspond to H5, showing coupling to both the adjacent H6 and the fluorine at position 7. The triplet (t) will be due to H6, coupled to H5.

-

-

¹³C NMR Analysis:

-

Identify the seven distinct carbon signals.

-

The carbon attached to the fluorine (C7) will appear as a doublet with a large coupling constant (J(C-F) ~240 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

-

-

2D NMR for Definitive Assignments:

-

Use the HSQC spectrum to connect the proton signals to their corresponding carbon signals.

-

Employ the HMBC spectrum to confirm the connectivity. For example, the H3 proton should show correlations to C3a and C7a. The H5 proton should show correlations to C4, C7, and C7a.

-

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.[9][10] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[11][12][13]

Predicted Mass Spectrum

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with approximately equal intensity for the [M+H]⁺ and [M+H+2]⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected m/z for C₇H₄⁷⁹BrFN₂ + H⁺ = 214.96

-

Expected m/z for C₇H₄⁸¹BrFN₂ + H⁺ = 216.96

-

-

Fragmentation: Collision-induced dissociation (CID) of the molecular ion is expected to result in the loss of small neutral molecules. Potential fragmentation pathways include the loss of HCN, N₂, or HBr.

Experimental Protocol for ESI-MS

3.2.1. Sample Preparation

-

Solvent System: A mixture of acetonitrile and water (1:1) with 0.1% formic acid is a common and effective solvent system for ESI-MS in positive ion mode. The formic acid aids in the protonation of the analyte.

-

Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent. Then, dilute this stock solution to a final concentration of 1-10 µg/mL in the ESI solvent system.

-

Sample Purity: Ensure the sample is free of non-volatile salts, which can suppress the ESI signal.

3.2.2. Data Acquisition

-

Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can confirm the elemental composition.

-

MS/MS Analysis: Perform a product ion scan on the isolated molecular ion peak to obtain fragmentation data.

Data Interpretation

-

Confirm Molecular Weight: Observe the characteristic isotopic pattern of the molecular ion to confirm the presence of one bromine atom. The accurate mass measurement should be within 5 ppm of the calculated theoretical mass.

-

Analyze Fragmentation Pattern: Propose fragmentation pathways that are consistent with the observed product ions. This can provide further confirmation of the molecular structure.

Caption: A generalized workflow for the complete spectroscopic characterization of a novel compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2][3][14][15]

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1620, ~1500 | Medium-Strong | C=C and C=N stretching in the aromatic rings |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

| ~800 | Strong | Aromatic C-H out-of-plane bending |

| ~600 | Medium | C-Br stretch |

Experimental Protocol for FT-IR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient method.

4.2.1. Sample Preparation (ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

4.2.2. Data Acquisition

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

-

Compare the observed absorption bands with the predicted values in Table 3.

-

The presence of the key functional group vibrations will provide further confirmation of the compound's identity.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can be confident in the structural integrity and purity of their compound. This rigorous analytical approach is the foundation of high-quality research and development in the chemical and pharmaceutical sciences.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Rutgers_MS_Home [react.rutgers.edu]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. jascoinc.com [jascoinc.com]

- 15. edinst.com [edinst.com]

Review of 4-Bromo-7-fluoro-1H-indazole in medicinal chemistry

An In-Depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole in Medicinal Chemistry

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a synthetically versatile bromine atom and a modulating fluorine atom on the indazole core, offers a powerful platform for the design and synthesis of novel therapeutic agents. The indazole scaffold itself is recognized as a privileged structure, frequently found in clinically approved drugs and late-stage clinical candidates, particularly in oncology.[1][2][3] This guide provides an in-depth review of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. We will explore the causality behind its use in drug design, provide detailed experimental protocols, and present a forward-looking perspective on its potential in future drug discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[3][4] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the presence of two nitrogen atoms offers opportunities for hydrogen bonding and serves as a key pharmacophoric feature.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active molecules.[1][2]

The specific scaffold, this compound, is of particular interest due to its dual functionality:

-

The 4-Bromo Group: This serves as a versatile synthetic handle. The carbon-bromine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a drug candidate.

-

The 7-Fluoro Group: Fluorine substitution is a widely employed strategy in drug design. The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties. It can lower the pKa of the indazole N-H, enhance metabolic stability by blocking potential sites of oxidation, and modulate binding affinity through favorable electrostatic or hydrogen-bonding interactions with the target protein.[6]

This combination makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at various therapeutic targets, especially protein kinases.[7][8]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1186334-63-3 | [9][10] |

| Molecular Formula | C₇H₄BrFN₂ | [9][11] |

| Molecular Weight | 215.02 g/mol | [9][11] |

| Appearance | Colorless crystal / Solid | [11] |

| Melting Point | 97-98 °C | [11] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | [11] |

Synthesis and Reactivity

The efficient synthesis of the this compound core is crucial for its application. While various methods exist for indazole synthesis, a common approach involves the cyclization of appropriately substituted anilines.[12][13][14]

Representative Synthetic Pathway

A practical, multi-step synthesis can be designed starting from commercially available precursors. The following diagram illustrates a conceptual pathway, often involving bromination of a fluorinated aniline derivative followed by diazotization and cyclization.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. 7-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 10. This compound - CAS:1186334-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 11. chembk.com [chembk.com]

- 12. Page loading... [guidechem.com]

- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Validated Synthesis of 4-Bromo-7-fluoro-1H-indazole from 3-fluoro-2-methylaniline

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Bromo-7-fluoro-1H-indazole, a critical building block in modern medicinal chemistry. Indazole derivatives are prominent scaffolds in numerous pharmaceuticals, including potent kinase inhibitors used in oncology.[1][2] The protocol herein details a robust and scalable two-step synthetic route starting from the readily available precursor, 3-fluoro-2-methylaniline.[3] This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic rationale, expert insights for process optimization, and rigorous validation checkpoints, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.

Overall Synthetic Scheme

The synthesis is a two-step process commencing with the regioselective bromination of 3-fluoro-2-methylaniline to yield the key intermediate, 6-bromo-3-fluoro-2-methylaniline. This intermediate subsequently undergoes an intramolecular cyclization via diazotization to form the target compound, this compound.

Caption: High-level workflow for the synthesis of this compound.

Part I: Mechanistic Rationale and Strategy

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section elucidates the chemical principles governing each synthetic step.

Step 1: Regioselective Electrophilic Bromination

The initial step involves the bromination of the 3-fluoro-2-methylaniline starting material. The key challenge is to control the regioselectivity of this electrophilic aromatic substitution.

-

Causality of Reagent Choice : N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). NBS is a solid that is safer and easier to handle than liquid bromine and generates a low concentration of Br⁺ in situ, which helps to prevent over-bromination and improves selectivity.[4] Acetonitrile is an excellent solvent for this reaction, facilitating the dissolution of the starting material and reagent.

-

Directing Group Effects : The regiochemical outcome is dictated by the electronic effects of the three substituents on the aniline ring:

-

Amino (-NH₂) : A powerful activating, ortho-, para-directing group.

-

Fluoro (-F) : A deactivating, ortho-, para-directing group (due to competing inductive withdrawal and resonance donation).

-

Methyl (-CH₃) : A weakly activating, ortho-, para-directing group.

The highly activating amino group is the dominant directing influence. The positions ortho to the amino group are C2 (blocked by the methyl group) and C6. The position para to the amino group is C4. Both C4 and C6 are viable positions for substitution. However, the position para to the strong activating group is often favored, leading to the selective introduction of the bromine atom at the C6 position, yielding 6-bromo-3-fluoro-2-methylaniline .

-

Step 2: Intramolecular Cyclization via Diazotization

This transformation is a variation of the classic indazole synthesis from o-toluidines.[5] It proceeds through the formation of a diazonium salt intermediate, which rapidly cyclizes.

-

Formation of the Diazotizing Agent : Isoamyl nitrite, in the presence of acetic acid, serves as the source of the nitrosonium ion (NO⁺), the key electrophile for diazotization. This method avoids the use of aqueous sodium nitrite and strong mineral acids, offering milder reaction conditions.[6]

-

Mechanism : The reaction proceeds via the following sequence:

-

Diazotization : The primary amino group of 6-bromo-3-fluoro-2-methylaniline attacks the nitrosonium ion. A series of proton transfers and subsequent dehydration generates the aryl diazonium salt intermediate.[7][8][9]

-

Intramolecular Cyclization : The diazonium group is an excellent leaving group (N₂). The intermediate undergoes an intramolecular electrophilic attack where the C-H bond of the adjacent methyl group attacks the ipso-carbon bearing the diazonium group, leading to the formation of the five-membered pyrazole ring and the expulsion of dinitrogen gas. This cyclization is a concerted process that forms the stable aromatic indazole core.

-

Caption: Simplified mechanism for diazotization and indazole ring formation.

Part II: Detailed Experimental Protocols

Safety Precautions:

-

General : All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

N-Bromosuccinimide (NBS) : Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Bromine (potential byproduct) : Highly toxic, corrosive, and causes severe burns.[10][11][12][13][14] Ensure any potential release is contained and neutralized.

-

Isoamyl Nitrite : Flammable liquid and vapor. Harmful if inhaled.

-

Acetic Acid : Corrosive. Causes severe skin burns and eye damage.

Materials and Equipment

-

3-Fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Isoamyl Nitrite

-

Acetic Acid (AcOH), glacial

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer and stir bars, condenser, dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Protocol 1: Synthesis of 6-Bromo-3-fluoro-2-methylaniline (Intermediate 1)

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylaniline (5.00 g, 39.9 mmol, 1.0 eq).

-

Dissolution : Add anhydrous acetonitrile (100 mL) and stir until the aniline is fully dissolved.

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Slowly add N-Bromosuccinimide (NBS) (7.11 g, 39.9 mmol, 1.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction : Stir the reaction mixture at 0-5 °C for 2 hours.

-

Monitoring (Trustworthiness Check) : Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching : Once the reaction is complete, pour the mixture into 200 mL of water.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude 6-bromo-3-fluoro-2-methylaniline can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Final Product)

-

Reaction Setup : To a 250 mL round-bottom flask, add the crude 6-bromo-3-fluoro-2-methylaniline (8.15 g, 39.9 mmol, 1.0 eq) and glacial acetic acid (80 mL).

-

Heating : Heat the mixture to 60 °C with stirring.

-

Reagent Addition : Add isoamyl nitrite (6.4 mL, 47.9 mmol, 1.2 eq) dropwise via a dropping funnel over 30 minutes. Gas evolution (N₂) will be observed.

-

Reaction : After the addition is complete, maintain the temperature at 60 °C and stir for an additional 1 hour.

-

Monitoring (Trustworthiness Check) : Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the intermediate is fully consumed.

-

Workup : Cool the reaction mixture to room temperature and pour it slowly into 400 mL of an ice-water mixture.

-

Precipitation : Stir the resulting suspension for 30 minutes. A solid precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

-

Drying : Dry the solid product under vacuum to a constant weight.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the final product as a crystalline solid.[15]

Part III: Data Summary and Troubleshooting

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |

| Step 1 | ||||

| 3-Fluoro-2-methylaniline | 125.15 | 5.00 | 39.9 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.11 | 39.9 | 1.0 |

| Product: Intermediate 1 | 204.04 | ~8.15 | ~39.9 | ~100% (Th.) |

| Step 2 | ||||

| 6-Bromo-3-fluoro-2-methylaniline | 204.04 | 8.15 | 39.9 | 1.0 |

| Isoamyl Nitrite | 117.15 | 5.61 | 47.9 | 1.2 |

| Product: Final | 215.02 | ~6.1-7.3 | ~28.3-34.0 | 71-85% (Typical) |

Note: Yields are illustrative and may vary based on experimental conditions and purification efficiency.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Step 1: Low yield or incomplete reaction | Insufficient cooling during NBS addition; Inactive NBS. | Maintain temperature strictly below 5 °C. Use freshly opened or properly stored NBS. |

| Step 1: Multiple spots on TLC (over-bromination) | Reaction temperature too high; Excess NBS used. | Ensure precise temperature control and stoichiometry. Quench the reaction as soon as the starting material is consumed. |

| Step 2: Reaction fails to initiate | Impure starting aniline; Inactive isoamyl nitrite. | Purify the aniline intermediate from Step 1. Use fresh isoamyl nitrite. |

| Step 2: Low yield of final product | Diazonium salt decomposition (temperature too high); Inefficient precipitation. | Maintain the reaction temperature at 60 °C, do not overheat. Ensure the workup is performed with a cold ice-water mixture to maximize precipitation. |

| Final Product: Oily or impure solid | Incomplete reaction; Trapped impurities. | Re-purify by column chromatography or perform a careful recrystallization, ensuring slow cooling to promote crystal growth over "oiling out".[15] |

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. soc.chim.it [soc.chim.it]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com [carlroth.com]

- 12. tatachemicals.com [tatachemicals.com]

- 13. seastarchemicals.com [seastarchemicals.com]

- 14. nj.gov [nj.gov]

- 15. benchchem.com [benchchem.com]

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 4-Bromo-7-fluoro-1H-indazole

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-Bromo-7-fluoro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives are of particular interest for their potential to enhance pharmacokinetic properties.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, offers validated step-by-step protocols for both conventional heating and microwave-assisted synthesis, presents a comparative data table of reaction conditions, and provides expert insights into troubleshooting and optimization.

Introduction: The Strategic Importance of 4-Aryl-7-fluoro-1H-indazoles

The indazole nucleus is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents across oncology, inflammation, and neurology.[2][3][4] Its unique bioisosteric relationship with indole and phenol, coupled with its ability to engage in critical hydrogen bonding interactions, makes it a highly sought-after scaffold. The introduction of a fluorine atom, as in the 7-fluoro-indazole core, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic properties.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile C-C bond-forming methods in the synthetic chemist's toolkit.[5][6][7] Its broad functional group tolerance, relatively mild conditions, and the vast commercial availability of boronic acid derivatives make it an indispensable tool for rapidly generating molecular diversity in drug discovery programs.[5][8] This guide focuses on leveraging this reaction to couple this compound with various (hetero)aryl boronic acids, providing a direct route to novel 4-substituted indazole derivatives.

A key challenge often encountered with such substrates is the presence of the acidic N-H proton on the indazole ring, which can potentially interfere with the catalytic cycle.[9] The protocols herein are designed to address this challenge, enabling efficient coupling on the unprotected heterocycle, thereby avoiding additional protection and deprotection steps that can complicate synthetic routes.[9][10]

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[11][12] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[13]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling on this compound. It is crucial that all solvents are degassed prior to use and that the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.

General Experimental Workflow

The overall process, from setup to purification, follows a standardized sequence that ensures reproducibility and high purity of the final product.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: Conventional Heating Method

This method is suitable for standard laboratory setups and is highly reliable.

-

Reagents and Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)

-

Solvent System (e.g., 1,4-Dioxane/Water, 4:1 ratio)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for workup and purification

-

-

Step-by-Step Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

-

Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Using a syringe, add the degassed solvent mixture to the flask.

-

Stir the reaction mixture and heat to 90-110 °C for 4-18 hours.

-

Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to yield the pure 4-aryl-7-fluoro-1H-indazole product.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often leads to improved yields by promoting rapid, uniform heating.[7][10][14]

-

Reagents and Materials:

-

Same reagents as Protocol 1.

-

Microwave-specific reaction vial with a stir bar.

-

Microwave reactor.

-

-

Step-by-Step Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, base, and palladium catalyst.

-

Add the solvent mixture and a magnetic stir bar.

-

Securely seal the vial with a cap.

-

Place the vial inside the microwave reactor cavity.

-

Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 20-60 minutes with stirring.

-

After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C).

-

Perform the workup and purification steps exactly as described in Protocol 1 (steps 7-10).

-

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is critical for success. The following table summarizes conditions that have been successfully applied to the Suzuki coupling of bromoindazole derivatives, providing a valuable starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) / Time | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C / 4 h | ~70-90 | [7][14] |

| 2 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 °C / 12 h | ~80-95 | [11] |

| 3 | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ (3.0) | Dioxane/H₂O | 90 °C / 1 h | ~75-90 | [15] |

| 4 | Pd(OAc)₂ (5) / SPhos (5) | K₂CO₃ (3.0) | Acetonitrile/H₂O | 37 °C / 18 h | Varies | [8] |

| 5 | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2.0) | Ethanol | 100 °C / 30 min (MW) | Varies | [8] |

Yields are representative for various bromoindazoles and boronic acids and may vary for this compound.

Troubleshooting and Key Considerations for Success

Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.

-

Issue: Low or No Conversion

-

Cause: Inactive catalyst due to oxygen exposure.

-

Solution: Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.

-

Cause: Poor quality or decomposition of the boronic acid (protodeboronation).

-

Solution: Use fresh, high-quality boronic acid. Store boronic acids in a desiccator. Consider using more stable boronic esters (e.g., pinacol esters) if the acid is problematic.

-

Cause: Inappropriate base or solvent. The base must be strong enough to form the boronate but not so strong as to cause side reactions.

-

Solution: Screen different bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for challenging substrates or N-H containing heterocycles.[9][10]

-

-

Issue: Formation of Side Products

-

Cause: Homocoupling of the boronic acid to form a biaryl byproduct.

-

Solution: This is often caused by oxygen or an imbalance in reaction rates. Ensure an inert atmosphere and use the recommended stoichiometry (a slight excess of boronic acid, typically 1.2-1.5 equivalents).

-

Cause: Dehalogenation of the this compound starting material.

-

Solution: This can be promoted by excessive heat or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed. A different ligand or catalyst system may also be required.

-

-

Consideration: The N-H Indazole Proton

-

The acidic proton on the indazole nitrogen can react with strong bases or coordinate to the palladium center, potentially inhibiting the reaction.[9][16] While the protocols provided are often successful for unprotected indazoles, highly sensitive systems may benefit from using a milder base like K₃PO₄ or by employing advanced catalyst systems with bulky ligands (e.g., Buchwald or N-heterocyclic carbene ligands) known to be more tolerant of such functional groups.[9][17]

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable strategy for the synthesis of 4-aryl-7-fluoro-1H-indazoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and insights provided in this guide serve as a robust foundation for achieving high yields and purity, accelerating the discovery and development of novel indazole-based therapeutics.

References

- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-fluoro-1H-indazole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-7-fluoro-1H-indazole. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the fluorinated indazole scaffold in biologically active molecules.[1][2] This document outlines the foundational principles, key reaction parameters, and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse array of functionalized indazole derivatives.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and found in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles highly valuable in drug design.[5][6]

This compound is a strategic starting material that combines these features. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[3][7] This allows for the systematic exploration of the chemical space around the indazole core, which is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are arguably the most powerful and widely used methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.[4][8][9][10]

This guide provides the scientific rationale and field-tested protocols to empower researchers to effectively utilize this key building block.

Chemical Profile and Reactivity Considerations

Understanding the inherent reactivity of this compound is critical for successful reaction design.

-

Electronic Effects: The indazole ring possesses two nitrogen atoms, influencing the electron distribution. The fluorine atom at C7 is a strongly electron-withdrawing group, which can impact the reactivity of the C4-Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.

-

Acidity of the N-H Proton: The N-H proton of the pyrazole ring is acidic. In the presence of a strong base, deprotonation can occur. This necessitates careful consideration of the base used and, in some cases, the use of an N-protecting group may be advantageous or required, particularly in Buchwald-Hartwig aminations, to prevent side reactions or catalyst inhibition.[11][12][13]

-

Regioselectivity: The C4-Br bond is the primary site for palladium-catalyzed cross-coupling. Other positions, such as C3, are also known reactive sites for functionalization, but the C-Br bond provides a specific and reliable handle for the reactions discussed herein.[7][14]

Core Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. The choice of catalyst, ligand, base, and solvent is paramount for achieving high efficiency and broad substrate scope.

The Catalytic Cycle: A Unified Mechanism

The general mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate.

-

Transmetalation / Coordination-Deprotonation: The coupling partner (e.g., organoboron for Suzuki, amine for Buchwald-Hartwig, or copper acetylide for Sonogashira) interacts with the Pd(II) complex.

-

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Choosing the Right Tools: Catalysts, Ligands, and Bases

The success of any cross-coupling reaction hinges on the synergistic interplay between its components.

| Component | Role & Rationale | Common Examples |

| Pd Precatalyst | Source of the active Pd(0) species. Pd(II) sources are often used as they are more air-stable and are reduced in situ. | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often superior. | PPh₃, dppf , Xantphos, SPhos, RuPhos, BINAP[9][15] |

| Base | Activates the coupling partner (e.g., boronic acid in Suzuki) or facilitates deprotonation (e.g., amine in Buchwald-Hartwig). Base strength is a critical parameter. | K₂CO₃, Cs₂CO₃, K₃PO₄ (inorganic); NaOt-Bu, DBU (organic) |

| Solvent | Solubilizes reactants and influences catalyst activity. Aprotic polar solvents are common. | 1,4-Dioxane, Toluene, DMF, THF, DME[4][16] |

Detailed Application Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid to form a 4-aryl-7-fluoro-1H-indazole.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New progress in palladium catalyzed coupling reactions | KEY [slideshare.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. jmcct.com [jmcct.com]

- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 12. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. soc.chim.it [soc.chim.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 4-Bromo-7-fluoro-1H-indazole in the Synthesis of Novel Kinase Inhibitors

Introduction: The Indazole Scaffold and the Advantage of Strategic Fluorination in Kinase Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its bicyclic structure, comprising fused benzene and pyrazole rings, serves as an effective bioisostere for the native purine core of ATP, enabling competitive binding to the kinase active site.[2][3] The therapeutic success of indazole-based drugs has spurred extensive research into its functionalization to enhance potency, selectivity, and pharmacokinetic properties.[1][4]

A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[5] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules. Its introduction can significantly alter a compound's metabolic stability, membrane permeability, pKa, and binding affinity to the target protein.[6][7] In the context of kinase inhibitors, strategic fluorination can lead to enhanced potency and a more desirable drug metabolism and pharmacokinetics (DMPK) profile.[5][7]

This application note focuses on 4-Bromo-7-fluoro-1H-indazole , a versatile building block for the synthesis of next-generation kinase inhibitors. The presence of a bromine atom at the 4-position provides a handle for facile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] The fluorine atom at the 7-position is particularly advantageous, as it can modulate the electronic properties of the indazole ring system and potentially engage in favorable interactions within the kinase ATP-binding pocket, thereby enhancing inhibitory activity.[2][5]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for reaction optimization and handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFN₂ | |

| Molecular Weight | 215.02 g/mol | |

| Appearance | Colorless crystal | [10] |

| Melting Point | 97-98 °C | [10] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [10] |

Core Application: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of C-C bonds between a halide and an organoboron compound.[8][9] In the synthesis of kinase inhibitors, this reaction is frequently employed to couple the core heterocyclic scaffold with various aryl or heteroaryl moieties, which can occupy different regions of the kinase active site and contribute to potency and selectivity. The 4-bromo substituent of this compound makes it an ideal substrate for this transformation.

Below is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established methods for similar transformations.[9][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-7-fluoro-1H-indazole derivative as a core intermediate for a kinase inhibitor.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvents: 1,4-Dioxane, Water, and Ethanol

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification supplies (Silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., a 3:1:1 mixture of 1,4-dioxane, water, and ethanol). Follow this with the addition of the palladium catalyst (0.05 - 0.10 eq).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-fluoro-1H-indazole.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Structure-Activity Relationship (SAR) Insights

The synthesis of a library of 4-aryl-7-fluoro-1H-indazole analogs allows for the exploration of the structure-activity relationship (SAR).[12] The nature of the aryl group introduced at the C-4 position can significantly impact the inhibitor's interaction with the target kinase. For instance, substituents on the aryl ring can form additional hydrogen bonds, occupy hydrophobic pockets, or sterically influence the inhibitor's conformation. The 7-fluoro group often contributes to enhanced binding affinity through favorable electrostatic or dipole-dipole interactions with the protein backbone.[5]

Hypothetical Kinase Inhibitor Synthesis Pathway

The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor, "Indazofluorinib," starting from this compound. This pathway exemplifies the utility of our key building block in a multi-step synthesis.

Caption: Synthetic pathway to a hypothetical kinase inhibitor.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic combination of a readily functionalizable bromine atom and a beneficial fluorine substituent provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocols and insights provided in this application note are intended to guide researchers in leveraging this key intermediate to accelerate the discovery and development of the next generation of targeted cancer therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]